molecular formula C17H18BrNO2S B2891170 N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877651-29-1

N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B2891170
CAS No.: 877651-29-1
M. Wt: 380.3
InChI Key: NNLOHNTXCWDZNP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide compound of significant interest in medicinal chemistry and materials science research. This molecule integrates a bromo- and methyl-substituted aniline moiety connected via a carboxamide linkage to a 4-(thiophen-2-yl)oxane heterocyclic system. The strategic inclusion of both thiophene and pyran (oxane) rings places this compound within a class of heterocycles known for diverse biological activities and electronic properties. Preliminary research on structurally analogous compounds suggests potential for compelling antibacterial applications . Carboxamide derivatives bearing bromophenyl and nitrogen-containing heterocycles have demonstrated potent activity against clinically isolated, extensively drug-resistant (XDR) bacterial strains, including Salmonella Typhi, with some analogues showing minimum inhibitory concentration (MIC) values as low as 6.25 mg/mL . Similarly, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have exhibited efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli ST131, a critical-priority pathogen, in both in vitro and molecular docking studies . The presence of the carboxamide bond (-CO-NH-) is a critical scaffold in antibacterial agents, often contributing to stability against hydrolysis and facilitating target engagement . Beyond its antimicrobial research value, the compound's molecular architecture, featuring electron-rich thiophene and a substituted oxane, makes it a valuable building block in organic synthesis and materials science . Functionalized thiophene derivatives are widely explored in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic properties . The bromine atom on the phenyl ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki reaction, enabling the synthesis of a more extensive library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in laboratory settings. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c1-12-11-13(4-5-14(12)18)19-16(20)17(6-8-21-9-7-17)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOHNTXCWDZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C17H18BrNO2S
  • Molecular Weight : 380.3 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly its efficacy against various cancer cell lines. For instance, preliminary screening has shown that this compound exhibits significant cytotoxicity against HepG2 (liver carcinoma), A549 (lung adenocarcinoma), MCF7 (breast cancer), and DU145 (prostate carcinoma) cells.

Table 1: In Vitro Antitumor Activity

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The compound demonstrated inhibition rates exceeding 99% across these cell lines, with IC50 values ranging from 6.92 μM to 8.99 μM, indicating potent antitumor activity superior to standard treatments like Sunitinib .

The mechanism by which this compound exerts its effects involves inducing apoptosis through several pathways:

  • Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to increased cell death.
  • Apoptosis Pathway : Analysis shows that treatment with the compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, resulting in activation of caspase-3 in a concentration-dependent manner .
  • Docking Studies : Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Bromine Substitution : The presence of bromine at the para position enhances the compound's lipophilicity and may improve binding affinity to biological targets.
  • Thiophene Ring : The thiophene moiety contributes to the overall stability and biological activity, potentially facilitating interactions with cellular targets.

Case Studies and Research Findings

A notable study investigated the effects of this compound on HepG2 cells, revealing that it significantly alters cellular pathways related to growth and apoptosis:

  • Flow Cytometry Analysis : Following treatment with varying concentrations of the compound, flow cytometry indicated a marked increase in the percentage of cells in the S phase compared to controls.

Comparison with Similar Compounds

Thiophene-Based Antiproliferative Agents

Thiophene derivatives, particularly those with sulfonamide, isoxazole, or benzothiazole moieties, exhibit potent antiproliferative activity. For example, (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) demonstrated an IC50 of 9.39 µM against human breast cancer cells, outperforming doxorubicin (IC50 ~30 µM) . The thiophene ring in these compounds enhances π-π stacking with biological targets, while sulfonamide groups improve solubility. In contrast, the target compound’s oxane ring may reduce metabolic degradation compared to linear enone systems.

Key Comparison:

Feature Target Compound Thiophene Derivatives
Core Structure Oxane carboxamide Enone-linked heterocycles
Thiophene Position 4-position of oxane Directly conjugated to enone
Antiproliferative IC50 Not reported 9.39–10.25 µM (breast cancer)

CDK2 Inhibitors with Pyridine and Furopyridine Cores

Pyridine derivatives functionalized with thiophene substituents, such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4), exhibit CDK2 inhibition with IC50 values as low as 0.24 µM . The thiophene moiety likely contributes to kinase binding via hydrophobic interactions. However, the oxane’s flexibility may reduce binding affinity compared to planar pyridine systems.

Key Comparison:

Feature Target Compound Pyridine Derivatives
Core Structure Oxane carboxamide Pyridine or pyrazolopyridine
Thiophene Role Hydrophobic anchor Enhances π-stacking in active site
CDK2 Inhibition IC50 Not reported 0.24–0.93 µM

Benzofuran-Thiophene Pyrimidine Hybrids

Compounds like 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) combine benzofuran and thiophene motifs on a pyrimidine scaffold . While biological data are unspecified, the conjugated system may improve DNA intercalation. The target compound’s oxane ring offers a saturated, non-planar structure, which could reduce cytotoxicity but improve metabolic stability.

Oxane-Containing Analog with Chlorophenoxy Group

4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide shares the oxane carboxamide core with the target compound but differs in substituents (chlorophenoxy vs. bromo-methylphenyl/thiophene) . The sulfanyl methyl group in this analog may enhance redox activity, whereas the bromine in the target compound could strengthen target binding via halogen bonds.

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Substituents/Modifications IC50 (µM) Biological Activity Reference
Thiophene derivatives Enone-heterocycle Benzo[d]thiazole, pyrimidine 9.39–10.25 Antiproliferative
Pyridine derivatives Pyridine-carbonitrile Thiophen-2-yl, naphthalen-2-yl 0.24–0.93 CDK2 inhibition
Target compound Oxane carboxamide 4-bromo-3-methylphenyl, thiophene N/A Inferred kinase/cancer N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between oxane-4-carboxylic acid derivatives and substituted anilines). Key steps include:

  • Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere .
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature control (0–25°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-NMR and LC-MS .
    • Yield Improvement : Pre-activation of carboxylic acid derivatives and stoichiometric control of reactants (1:1.2 molar ratio) to drive reaction completion .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?

  • Analytical Techniques :

  • X-ray crystallography for absolute configuration determination (if crystals are obtainable) .
  • Vibrational circular dichroism (VCD) to confirm stereochemistry in solution .
  • 2D-NMR (e.g., 13C^{13}C-HSQC, COSY) to resolve overlapping signals from the oxane and thiophene moieties .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. Thiophene and bromophenyl groups may reduce aqueous solubility, requiring formulation with cyclodextrins or liposomes .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxane ring hydrolysis is a potential degradation pathway under acidic conditions .

Advanced Research Questions

Q. How do electronic effects from the 4-bromo-3-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing bromo group enhances electrophilicity at the amide carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can map charge distribution and predict reactive sites .
  • Experimental Validation : Compare reaction rates with analogs lacking the bromo group (e.g., N-(3-methylphenyl) derivatives) using kinetic assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case Study : If in vitro assays show potent enzyme inhibition (e.g., IC50_{50} = 50 nM) but poor in vivo efficacy:

  • Investigate metabolic stability via liver microsome assays. The thiophene ring may undergo CYP450-mediated oxidation .
  • Use deuterium labeling at metabolically vulnerable positions to prolong half-life .
    • Data Reconciliation : Cross-validate results with structural analogs (e.g., furan or pyridine replacements for thiophene) to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives targeting TRPV1 channels?

  • Approach :

  • Molecular docking (AutoDock Vina) using TRPV1 crystal structures (PDB: 3LXF) to identify binding poses. The oxane ring may occupy hydrophobic pockets .
  • MD Simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions: hydrogen bonding with Arg557 and π-stacking with Tyr511 .
    • Validation : Synthesize top-ranked derivatives and test in calcium flux assays using TRPV1-expressing HEK293 cells .

Q. What experimental designs mitigate confounding factors in assessing anticancer activity?

  • Protocol :

  • Use 3D tumor spheroids (e.g., MCF-7 breast cancer) to mimic in vivo hypoxia and drug penetration barriers .
  • Pair RNA sequencing with pathway analysis (KEGG/GO) to distinguish direct targets (e.g., apoptosis genes) from off-target effects .
    • Controls : Include analogs without the bromophenyl group to isolate the role of halogen bonding in activity .

Key Recommendations

  • Prioritize deuterated analogs to enhance metabolic stability .
  • Use cryo-EM for unresolved TRPV1-ligand complexes to refine docking models .
  • Cross-disciplinary collaboration (e.g., synthetic chemistry + computational biology) is critical for resolving data conflicts .

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